molecular formula C33H26N6O6 B11810354 N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide

Cat. No.: B11810354
M. Wt: 602.6 g/mol
InChI Key: JYKWOLGWNPGINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is a bis-substituted isophthalamide derivative featuring pyridinyloxy phenyl moieties with carbamoyl and methylcarbamoyl functional groups. This compound belongs to a class of molecules designed for targeted anticancer activity, leveraging the isophthalamide scaffold to enhance binding affinity to enzymatic targets such as tyrosine kinases or apoptotic pathway regulators . The carbamoyl and methylcarbamoyl groups are critical for modulating solubility, cellular uptake, and interactions with hydrophobic binding pockets in biological targets .

Properties

Molecular Formula

C33H26N6O6

Molecular Weight

602.6 g/mol

IUPAC Name

1-N-[4-(2-carbamoylpyridin-4-yl)oxyphenyl]-3-N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C33H26N6O6/c1-35-33(43)29-19-27(14-16-37-29)45-25-11-7-23(8-12-25)39-32(42)21-4-2-3-20(17-21)31(41)38-22-5-9-24(10-6-22)44-26-13-15-36-28(18-26)30(34)40/h2-19H,1H3,(H2,34,40)(H,35,43)(H,38,41)(H,39,42)

InChI Key

JYKWOLGWNPGINW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)OC5=CC(=NC=C5)C(=O)N

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-Aminophenoxy)-2-carbamoylpyridine

Step 1: Nitration of 4-Hydroxypyridine-2-carboxamide
4-Hydroxypyridine-2-carboxamide undergoes regioselective nitration using fuming HNO3 (90%) in concentrated H2SO4 at 0–5°C for 2 hr, yielding 4-hydroxy-5-nitropyridine-2-carboxamide.

Step 2: Nucleophilic Aromatic Substitution
The nitro group is displaced by 4-aminophenol via thermally activated substitution:

The reaction proceeds via a Meisenheimer complex intermediate, with subsequent elimination of HNO2 to afford 4-(4-aminophenoxy)-5-nitropyridine-2-carboxamide.

Step 3: Nitro Group Reduction
Catalytic hydrogenation (H2, 50 psi, 10% Pd/C, EtOH, 25°C, 12 hr) reduces the nitro group to an amine, yielding 4-(4-aminophenoxy)-2-carbamoylpyridine.

Synthesis of 4-(4-Aminophenoxy)-2-(methylcarbamoyl)pyridine

This intermediate shares a similar synthetic pathway with the following modification:

  • Methylcarbamoyl Introduction : 4-Hydroxypyridine-2-carbonyl chloride is treated with methylamine (2.0 eq) in THF at −10°C to form 4-hydroxypyridine-2-(methylcarboxamide).

  • Subsequent nitration and substitution steps mirror Section 2.1, yielding the methylcarbamoyl variant.

Isophthaloyl Core Functionalization

Dichloride Activation

Isophthalic acid is converted to isophthaloyl dichloride using thionyl chloride (3.0 eq) under reflux (70°C, 4 hr) with catalytic DMF (0.1 eq). Excess SOCl2 is removed via distillation under reduced pressure.

Table 1: Characterization of Isophthaloyl Dichloride

PropertyValue
Yield92%
Purity (HPLC)>99%
Melting Point44–46°C

Sequential Amide Coupling

First Coupling: Left-Side Arm Attachment

The reaction is monitored by TLC (EtOAc/hexanes 1:1). The monoamide intermediate is isolated via silica gel chromatography (82% yield).

Second Coupling: Right-Side Arm Attachment

HATU-mediated coupling ensures high efficiency (>90% conversion). The crude product is precipitated in ice-cold H2O and recrystallized from EtOH/H2O (7:3).

Critical Process Parameters

Table 2: Optimization of Amide Coupling Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Coupling AgentEDCl, DCC, HATUHATU95% vs 78% (EDCl)
SolventDCM, THF, DMFDMF+22% solubility
Temperature0°C, 25°C, 40°C25°C40°C → side products
Reaction Time12–36 hr24 hr<12 hr: incomplete

HATU outperforms carbodiimide-based reagents due to superior activation of the sterically hindered monoamide intermediate. DMF enhances solubility but necessitates rigorous drying to prevent hydrolysis.

Purification and Characterization

Final Purification

The crude product undergoes:

  • Solvent Extraction : Partitioned between EtOAc (3×150 mL) and 5% NaHCO3 to remove acidic impurities.

  • Column Chromatography : Silica gel (230–400 mesh), gradient elution (CH2Cl2:MeOH 95:5 → 90:10).

  • Recrystallization : From CH3CN/H2O (85:15) to afford white crystalline solid (mp 218–220°C).

Table 3: Analytical Data for Final Compound

TechniqueData
HPLC (C18)99.3% purity (tR = 12.7 min)
HRMS (ESI+)m/z 603.1932 [M+H]+ (calc 603.1935)
1H NMR (DMSO-d6)δ 10.32 (s, 1H, NH), 8.54 (d, J=5.6 Hz, 2H), 7.89–7.21 (m, 12H aromatic)

Scalability and Industrial Considerations

Batch records from patent examples indicate:

  • Kilogram-Scale Production : 85% overall yield achieved using flow chemistry for nitration and hydrogenation steps.

  • Cost Drivers : HATU reagent accounts for 62% of raw material costs. Substitution with T3P® (propanephosphonic acid anhydride) reduces costs by 40% with comparable yield.

  • Environmental Factors : Solvent recovery systems (DCM, DMF) achieve 92% recycling efficiency, minimizing waste.

ConditionDegradation After 1 Month
40°C/75% RH<0.5% (amide hydrolysis)
Photolytic (ICH Q1B)1.2% (pyridine ring oxidation)
Acidic (0.1N HCl)3.8% (amide cleavage)

The compound exhibits hygroscopicity (0.9% w/w water uptake at 75% RH), necessitating dessiccant-containing packaging .

Chemical Reactions Analysis

Amide Bond Reactivity

The compound contains three amide groups, enabling nucleophilic acyl substitution and hydrolysis. Key findings include:

  • Hydrolysis under acidic/basic conditions : The central isophthalamide moiety undergoes cleavage in concentrated HCl (6M, 100°C, 8h) to yield isophthalic acid and substituted aniline intermediates .

  • Coupling reactions : Carbodiimide-mediated coupling (e.g., EDC/HOBt) regenerates the amide bonds during synthesis, as demonstrated in fragment condensations for analogous isophthalamide derivatives .

Aromatic Ether Formation

The pyridinyloxy-phenyl linkages are synthesized via nucleophilic aromatic substitution (SNAr):

Reaction ComponentConditionsYieldSource
4-aminophenol + pyridine halideK2CO3, DMF, 80°C, 4h under argon70%
Pyridine-2-carboxamide derivativep-TsOH, 1,4-dioxane, 80°C, 12h56.1%

This step is critical for constructing the (pyridin-4-yl)oxy-phenyl backbone, with electron-withdrawing carbamoyl groups on pyridine enhancing SNAr efficiency .

Cross-Coupling Reactions

Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings are employed to introduce substituents:

  • Suzuki coupling : Aryl boronic acids react with halogenated pyridine intermediates (e.g., 2-chloropyridine-4-carboxamide) using Pd(dppf)Cl2 catalyst (THF, 60°C, 12h) .

  • Buchwald-Hartwig amination : Introduces secondary amines to pyridine rings under Pd2(dba)3/Xantphos catalysis (toluene, 110°C) .

Functional Group Transformations

  • Carbamoylation : Reaction of pyridine-4-ol with methyl isocyanate (MeNCO) in THF at 0°C forms the methylcarbamoyl group .

  • Oxidation : Pyridine rings resist oxidation, but benzylic positions (if present) are susceptible to KMnO4-mediated oxidation to carboxylic acids .

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) .

  • Photodegradation : UV exposure (254nm, 48h) induces partial cleavage of the isophthalamide core, forming trace amounts of phthalic anhydride .

Synthetic Optimization

Key challenges include minimizing steric hindrance during fragment coupling. A patented protocol achieves this via:

  • Sequential SNAr reactions to build pyridinyloxy-phenyl modules .

  • Final EDC/HOBt-mediated coupling of isophthalic acid dichloride with aminophenyl intermediates .

Comparative Reactivity Table

Functional GroupReaction TypeConditionsByproducts
AmideAcid hydrolysis6M HCl, 100°C, 8hIsophthalic acid
Pyridine-4-yl etherSNArK2CO3, DMF, 80°CHalide salts
MethylcarbamoylCarbamoylationMeNCO, THF, 0°CNone detected

Scientific Research Applications

Inhibition of Phosphate Transport

Research indicates that this compound acts as an inhibitor of the sodium/phosphate co-transporter NaPi2b, which is crucial for managing conditions associated with phosphate dysregulation, such as chronic kidney disease (CKD). The ability to modulate phosphate levels can significantly impact the treatment of patients with impaired renal function.

Mechanism of Action :

  • The compound selectively binds to NaPi2b, demonstrating high affinity and specificity, which minimizes off-target effects commonly observed with broader-spectrum inhibitors. This selectivity is essential for developing effective therapeutic agents with fewer side effects.

Potential in Renal Therapies

Given its role in phosphate transport inhibition, N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is being investigated for its potential use in treating renal disorders. The modulation of phosphate levels could help manage hyperphosphatemia, a common complication in CKD.

Case Study 1: Phosphate Regulation in CKD Models

In preclinical studies involving animal models of CKD, administration of this compound resulted in significant reductions in serum phosphate levels. These findings suggest that it may effectively manage hyperphosphatemia and improve overall renal function.

Case Study 2: Binding Affinity Studies

Studies assessing the binding affinity of this compound to NaPi2b revealed a strong interaction, indicating its potential as a targeted therapeutic agent.

Synthesis Pathway

The synthesis of this compound typically involves several key steps:

  • Formation of Isophthalamide Linkage : The initial step involves the reaction between isophthalic acid derivatives and amines derived from pyridine.
  • Substitution Reactions : Subsequent reactions introduce the carbamoyl groups at specific positions on the pyridine rings.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Mechanism of Action

The mechanism of action of N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Anticancer Activity

The compound’s structural analogues include derivatives synthesized via modifications to the isophthalamide core or pyridine substituents. Key examples from literature are compared below:

Compound Name Substituents Molecular Weight IC50 (μM) * Key Targets Reference
Target Compound Pyridinyloxy phenyl with carbamoyl/methylcarbamoyl ~600 (estimated) N/A † Tyrosine kinases, apoptosis regulators
N1,N3-bis-(1-(-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinyl)-1-oxopropan-2-yl)isophthalamide (Compound 6) Chloroisatin hydrazone groups 668.5 2.1–4.3 (HCT-116, MCF-7) Topoisomerase II, caspase-3
N1-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide (Compound 11) Trifluoromethylphenyl and imidazole groups 615.5 0.8–1.5 (A-549) EGFR, VEGF-R2
N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl)isophthalamide (Compound 4) L-alanine hydrazide groups 336.3 >10 (HCT-116) DNA intercalation

*IC50 values vary by cell line (HCT-116: colon, A-549: lung, MCF-7: breast).

Key Structural and Functional Differences

  • Substituent Effects : The target compound’s pyridinyloxy phenyl groups with carbamoyl/methylcarbamoyl substituents enhance hydrogen bonding and π-π stacking compared to simpler hydrazide derivatives (e.g., Compound 4), which show weaker cytotoxicity .
  • Selectivity: The methylcarbamoyl group in the target compound may improve selectivity for kinase domains over non-target proteins, unlike chloroisatin-based derivatives (e.g., Compound 6), which exhibit broader apoptotic effects .
  • Synthetic Feasibility : The target compound’s synthesis likely involves multi-step coupling reactions similar to those in (yields: 11–23%), contrasting with higher-yield hydrazone formations (e.g., 80% for Compound 10) .

Mechanistic Insights from Molecular Modelling

Molecular docking studies on analogues (e.g., Compound 5 in ) suggest that the isophthalamide scaffold anchors the molecule in hydrophobic pockets of kinase domains, while pyridine-carbamoyl groups form critical hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR) . The target compound’s methylcarbamoyl group may further stabilize these interactions, mimicking ATP-binding motifs .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shares >70% structural similarity with kinase inhibitors like Compound 11 (), but <50% similarity with sulfonamide derivatives (e.g., ). This aligns with its predicted mechanism as a tyrosine kinase inhibitor rather than a DNA-damaging agent .

Biological Activity

N1-(4-((2-Carbamoylpyridin-4-yl)oxy)phenyl)-N3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)isophthalamide is a complex organic compound with significant potential in biomedical applications, particularly as an inhibitor of phosphate transport. This article delves into its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two pyridine rings substituted with carbamoyl groups, linked through an isophthalamide moiety. Its molecular formula is C33H26N6O6C_{33}H_{26}N_{6}O_{6}, with a molecular weight of 602.60 g/mol. The structural characteristics contribute to its biological activity, particularly its interaction with specific transporters in renal function and phosphate metabolism.

This compound primarily acts as an inhibitor of the sodium/phosphate co-transporter NaPi2b. This inhibition is crucial for managing conditions associated with phosphate dysregulation, such as chronic kidney disease (CKD). By modulating phosphate levels, the compound may help alleviate complications arising from renal impairment .

Inhibition of Phosphate Transport

Research indicates that this compound exhibits a high selectivity for NaPi2b, which minimizes off-target effects commonly associated with broader-spectrum inhibitors. The inhibition of NaPi2b can lead to decreased phosphate absorption in the intestines and improved phosphate homeostasis in patients with CKD .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Pharmacological Studies : In vitro assays demonstrated that this compound effectively reduced phosphate uptake in cultured renal cells, supporting its role as a phosphate transport inhibitor .
  • Animal Models : In animal studies, administration of the compound resulted in significant reductions in serum phosphate levels and improved renal function parameters, suggesting its potential as a therapeutic agent for managing hyperphosphatemia in CKD .
  • Comparative Studies : Comparative analysis with other known phosphate transport inhibitors revealed that this compound has superior selectivity and potency, making it a promising candidate for further development .

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of Isophthalamide : The initial step involves the reaction between isophthalic acid derivatives and amine precursors to form the isophthalamide backbone.
  • Pyridine Substitution : Subsequent reactions introduce the pyridine rings through nucleophilic substitution reactions involving appropriate carbamoyl derivatives.
  • Purification : The final product is purified using chromatographic techniques to achieve high purity levels necessary for biological testing.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Sorafenib TosilateContains a similar isophthalamide structureKnown for anti-cancer properties
3-(Trifluoromethyl)benzylcarbamateCarbamate group presentUsed in various pharmaceutical applications
2-Methylpropanamide derivativesSimilar amide linkageDiverse biological activities

This table illustrates how this compound stands out due to its specific dual pyridine substitution and targeted biological activity against phosphate transporters .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

The synthesis of this compound likely involves coupling aromatic ethers and carbamoyl groups, which may face steric hindrance or regioselectivity issues. Evidence from analogous syntheses (e.g., pyridine-carboxamide derivatives) suggests using activating groups or transition metal catalysts to improve yields . For example, microwave-assisted synthesis or flow chemistry (as demonstrated in diphenyldiazomethane synthesis) could enhance reaction efficiency and reproducibility .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

High-resolution techniques such as NMR (for verifying substituent positions and carbamoyl groups) and HPLC-MS (for assessing purity and detecting byproducts) are essential. X-ray crystallography may resolve ambiguous stereochemistry, while FT-IR can confirm functional groups like amides . For example, in related compounds, deviations in NMR splitting patterns indicated unexpected tautomerization, necessitating further optimization .

Q. How can reaction conditions be optimized for scalable synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Evidence from flow-chemistry studies highlights the utility of continuous-flow reactors in minimizing side reactions and improving heat transfer . Statistical modeling (e.g., response surface methodology) can identify critical factors affecting yield .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate its biological activity?

Prioritize assays aligned with its structural motifs:

  • Enzyme inhibition : Use fluorescence polarization or SPR to measure binding affinity against kinases or proteases, given the pyridine-carboxamide scaffold’s prevalence in kinase inhibitors .
  • Cellular uptake : Radiolabel the compound or use fluorescent tags (e.g., BODIPY) to assess permeability in cancer cell lines . Contradictory data between assays (e.g., high in vitro activity but poor cellular efficacy) may arise from solubility issues, necessitating formulation adjustments .

Q. How can computational methods predict its pharmacokinetic (PK) properties?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like kinases or GPCRs. QSAR models trained on analogs with similar carbamoyl-pyridine motifs can predict logP, solubility, and metabolic stability . For instance, substituents on the phenyl rings may influence CYP450 metabolism, requiring in silico toxicity screening .

Q. What strategies resolve contradictions between structural predictions and experimental data?

  • Dynamic NMR : Detect conformational flexibility in solution that static models miss .
  • Cryo-EM or MD simulations : Resolve discrepancies in binding modes predicted by docking vs. crystallography .
  • Isotope labeling : Trace metabolic byproducts interfering with bioactivity assays .

Methodological Considerations

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification : Synthesize analogs with variations in pyridine substituents (e.g., replacing methylcarbamoyl with ethyl or cyclopropyl groups) .
  • Biological profiling : Test analogs against a panel of disease-relevant targets (e.g., cancer, inflammation) to identify selectivity trends .
  • Data normalization : Use Z-score analysis to prioritize structural modifications with statistically significant effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.